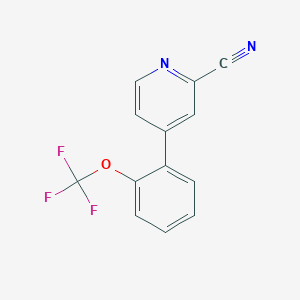

4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile

Overview

Description

Synthesis Analysis

Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

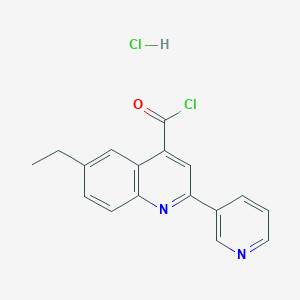

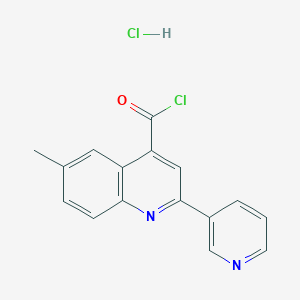

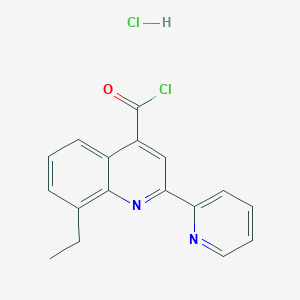

The molecular structure of “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring through a carbonitrile group. The phenyl ring has a trifluoromethoxy group attached to it.Chemical Reactions Analysis

Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile” are largely influenced by the presence of the trifluoromethylpyridine group . The unique physicochemical properties of this group are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Scientific Research Applications

Photopolymerization Monitoring and Acceleration

A study by Ortyl et al. (2019) demonstrated the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives showed higher sensitivity than other commercial probes and were able to accelerate cationic photopolymerization processes. This dual functionality suggests their potential in polymer science for developing new materials and improving polymerization techniques (Ortyl et al., 2019).

Antimicrobial and Antioxidant Activity

Lagu and Yejella (2020) investigated 2-amino-pyridine-3-carbonitrile derivatives for their antimicrobial and antioxidant activities. The study found that certain derivatives exhibited significant antimicrobial zones of inhibition and antioxidant capacities, highlighting their potential in developing new antimicrobial and antioxidant agents (Lagu & Yejella, 2020).

Corrosion Inhibition

Dandia et al. (2013) synthesized pyrazolopyridine derivatives and tested their efficacy as corrosion inhibitors for mild steel in acidic conditions. The study found that these derivatives acted as mixed-type inhibitors, suggesting their application in protecting metal surfaces from corrosion, which is critical in industrial settings (Dandia et al., 2013).

Structural and Spectroscopic Analysis

Tranfić et al. (2011) conducted a comprehensive study on the structural and spectroscopic properties of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. This research provides insights into the compound's molecular structure, hydrogen bonding interactions, and spectral properties, contributing to a deeper understanding of such compounds' chemical behavior (Tranfić et al., 2011).

Novel Synthesis Approaches

Tumey et al. (2008) reported a novel synthesis approach for thieno[2,3-b]pyridine-5-carbonitriles, showcasing a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization. This method represents a scalable and efficient way to produce key intermediates for kinase inhibitors, highlighting the compound's significance in drug discovery and development (Tumey et al., 2008).

Future Directions

Trifluoromethylpyridines, such as “4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile”, are expected to find many novel applications in the future . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name |

4-[2-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIZWJMSUCFHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Trifluoromethoxyphenyl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)

![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)